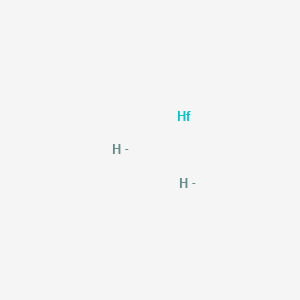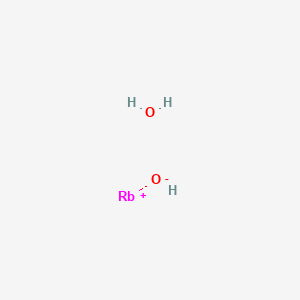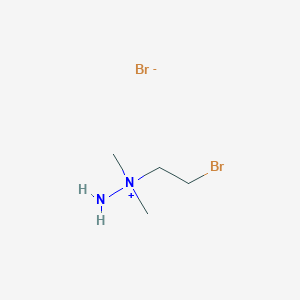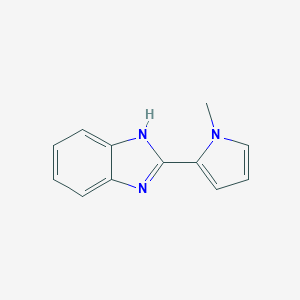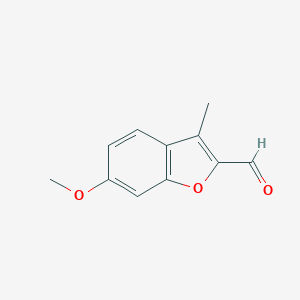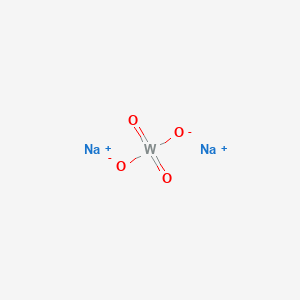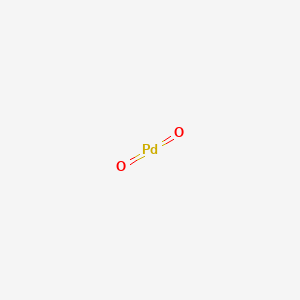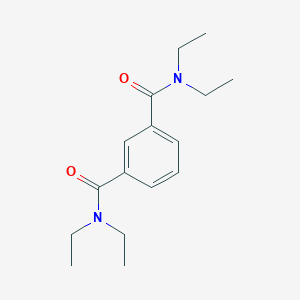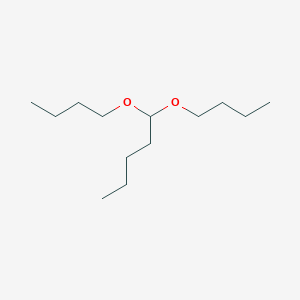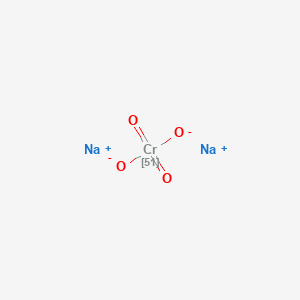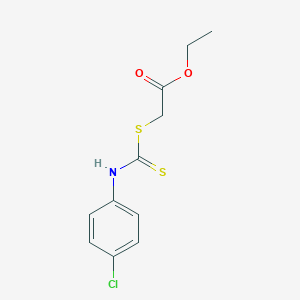
Usaf T-8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The USAF T-8 is a synthetic compound that has been extensively studied for its potential use in scientific research applications. It is a potent and selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a type of ionotropic receptor found in the central nervous system (CNS) and other tissues. The α7 nAChR is involved in a variety of physiological processes, including learning and memory, attention, and inflammation. The USAF T-8 has been shown to have a number of biochemical and physiological effects that make it a valuable tool for studying the α7 nAChR and its role in these processes.
Mecanismo De Acción
The USAF T-8 acts as a selective agonist of the α7 Usaf T-8, which means that it binds specifically to this receptor and activates it. The α7 Usaf T-8 is a ligand-gated ion channel that is permeable to calcium ions. When the USAF T-8 binds to the receptor, it causes a conformational change that opens the channel and allows calcium ions to flow into the cell. This influx of calcium ions triggers a variety of downstream signaling pathways that are involved in the physiological effects of the α7 Usaf T-8.
Efectos Bioquímicos Y Fisiológicos
The USAF T-8 has a number of biochemical and physiological effects that make it a valuable tool for studying the α7 Usaf T-8. One of the main effects of the USAF T-8 is its ability to enhance the release of acetylcholine, which is the neurotransmitter that activates the α7 Usaf T-8. This effect has been shown to improve cognitive performance in animal models and may have potential therapeutic applications in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The USAF T-8 has several advantages for use in lab experiments. It is a highly selective agonist of the α7 Usaf T-8, which means that it can be used to study the effects of this receptor specifically without affecting other receptors. It is also a potent agonist, which means that it can be used at low concentrations to achieve the desired effect. However, there are also limitations to the use of the USAF T-8 in lab experiments. It is a synthetic compound that may have different pharmacokinetic and pharmacodynamic properties than endogenous ligands, which could affect the interpretation of results. Additionally, the USAF T-8 is not currently approved for use in humans, which limits its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on the USAF T-8 and the α7 Usaf T-8. One potential area of research is the development of new compounds that are more selective or more potent agonists of the α7 Usaf T-8. Another area of research is the use of the USAF T-8 and other α7 Usaf T-8 agonists in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Finally, there is also potential for the use of α7 Usaf T-8 agonists in the treatment of inflammatory disorders, as the receptor is involved in the regulation of inflammation.
Métodos De Síntesis
The USAF T-8 was first synthesized in 2004 by researchers at the United States Air Force Research Laboratory (AFRL). The synthesis method involves the reaction of 2-chloro-5-nitropyridine with 2-methyl-5-(trifluoromethyl)pyridine in the presence of a palladium catalyst. The resulting compound is then treated with sodium methoxide to yield the final product.
Aplicaciones Científicas De Investigación
The USAF T-8 has been used extensively in scientific research to study the α7 Usaf T-8 and its role in various physiological processes. One of the main applications of the USAF T-8 is in the field of neuroscience, where it is used to study the role of the α7 Usaf T-8 in learning and memory, attention, and other cognitive processes.
Propiedades
Número CAS |
13037-08-6 |
|---|---|
Nombre del producto |
Usaf T-8 |
Fórmula molecular |
C11H12ClNO2S2 |
Peso molecular |
289.8 g/mol |
Nombre IUPAC |
ethyl 2-[(4-chlorophenyl)carbamothioylsulfanyl]acetate |
InChI |
InChI=1S/C11H12ClNO2S2/c1-2-15-10(14)7-17-11(16)13-9-5-3-8(12)4-6-9/h3-6H,2,7H2,1H3,(H,13,16) |
Clave InChI |
QDBQKKKIBHKLLB-UHFFFAOYSA-N |
SMILES isomérico |
CCOC(=O)CSC(=NC1=CC=C(C=C1)Cl)S |
SMILES |
CCOC(=O)CSC(=S)NC1=CC=C(C=C1)Cl |
SMILES canónico |
CCOC(=O)CSC(=S)NC1=CC=C(C=C1)Cl |
Otros números CAS |
13037-08-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




